![molecular formula C17H22N2O3 B2848641 benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate CAS No. 2097890-87-2](/img/structure/B2848641.png)
benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamates are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to a carbamate group (NHCOO-). They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving carbamates are diverse, depending on the specific structure of the compound and the reaction conditions. Carbamates can undergo reactions such as hydrolysis, aminolysis, and rearrangement reactions .Scientific Research Applications
Radical Initiations and Cyclisations
The study by Bella, Jackson, and Walton (2004) demonstrates the preparation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. The process involves radical initiators leading to delocalised carbamoyl radicals, which upon heating dissociate to produce toluene and aminoacyl radicals. This method provides a pathway to moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, showcasing the compound's potential in synthesizing lactam-based molecules with various applications, including the development of novel pharmaceuticals and materials (Bella, Jackson, & Walton, 2004).
Antitumor Activity
Atassi and Tagnon (1975) found that the compound exhibited activity against several types of experimental tumors, including lymphoid leukemia and melanotic melanoma, highlighting its potential as a new antitumor agent. This suggests the compound's utility in cancer research, particularly in developing new therapeutic agents for hard-to-treat cancers (Atassi & Tagnon, 1975).
Stereospecific Nickel-Catalyzed Cross-Couplings
Harris et al. (2013) explored stereospecific coupling of benzylic carbamates with arylboronic esters, achieving selective inversion or retention at the electrophilic carbon, dependent on the ligand used. This process underscores the compound's relevance in stereospecific synthesis, contributing to the field of organic synthesis by enabling precise control over the stereochemistry of the products (Harris, Hanna, Greene, Moore, & Jarvo, 2013).
Gold-Catalyzed Reactions
Zhang, Bender, and Widenhoefer (2007) highlighted the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes. This method involves the treatment of benzyl carbamates with catalytic mixtures, leading to enantioselective synthesis and showcasing the compound's application in asymmetric synthesis and catalysis (Zhang, Bender, & Widenhoefer, 2007).
Mechanism of Action
Target of Action
The primary target of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is likely to be amines . This compound is a type of carbamate, which are commonly used as protecting groups for amines in the synthesis of peptides .
Mode of Action
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate interacts with its targets (amines) by forming a protective layer around them . This protective layer prevents the amines from reacting with other compounds during the synthesis process . The protective group can be removed under relatively mild conditions .
Biochemical Pathways
The biochemical pathways affected by benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate are primarily those involved in peptide synthesis . By protecting amines, this compound allows for the selective reaction of other functional groups present in the molecule .
Pharmacokinetics
As a carbamate, it is expected to have good stability and reactivity, which are crucial for its role as a protecting group in peptide synthesis .
Result of Action
The result of the action of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is the successful synthesis of peptides with the correct sequence of amino acids . By protecting amines from unwanted reactions, this compound ensures that the desired peptide bond formation occurs .
Action Environment
The action of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is influenced by the reaction conditions such as temperature, pH, and the presence of other reactants . For example, the removal of the protective group can be achieved under acidic conditions or by catalytic hydrogenation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[2-[(4-methylidenecyclohexyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-7-9-15(10-8-13)19-16(20)11-18-17(21)22-12-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLJUBNAYRMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

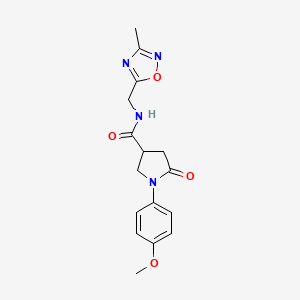
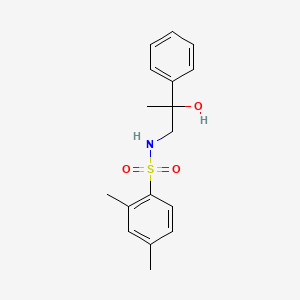
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)
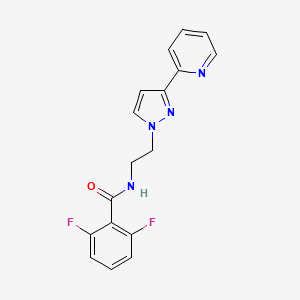
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)
![N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848569.png)
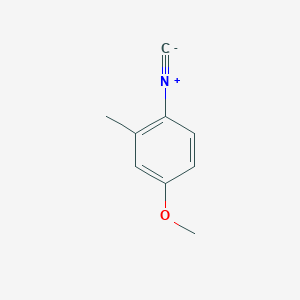
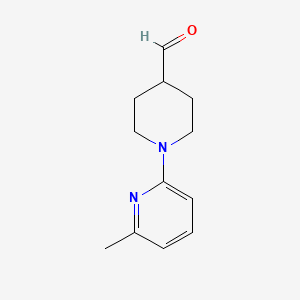
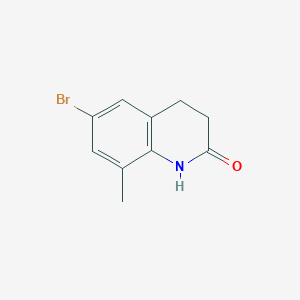
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)
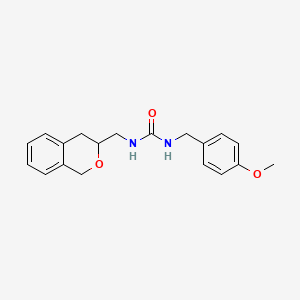
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)